Product packaging for trans-4-Hydroxycyclohexanecarboxylate(Cat. No.:)

trans-4-Hydroxycyclohexanecarboxylate

Cat. No.: B1258111
M. Wt: 143.16 g/mol
InChI Key: HCFRWBBJISAZNK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

trans-4-Hydroxycyclohexanecarboxylate is a versatile organic building block and pharmaceutical intermediate of significant interest in chemical and biological research . Its defined stereochemistry is critical for applications requiring specific molecular interactions. In synthetic chemistry, it serves as a key precursor for the synthesis of more complex molecules, including other carboxylate esters and amide derivatives such as trans-4-Hydroxycyclohexanecarboxylic acid diethylamide . Research into its biological activity suggests potential for interaction with enzymes and receptors, making it a compound of interest for studying metabolic pathways . Furthermore, its unique cyclohexane-based structure lends itself to applications in material science, including the development of liquid crystals for advanced manufacturing processes . The compound must be stored in a cool, dry place in a well-sealed container, away from oxidizing agents . This product is intended for research purposes and is not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11O3- B1258111 trans-4-Hydroxycyclohexanecarboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11O3-

Molecular Weight

143.16 g/mol

IUPAC Name

4-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C7H12O3/c8-6-3-1-5(2-4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/p-1

InChI Key

HCFRWBBJISAZNK-UHFFFAOYSA-M

SMILES

C1CC(CCC1C(=O)[O-])O

Canonical SMILES

C1CC(CCC1C(=O)[O-])O

Origin of Product

United States

Synthetic Pathways and Methodologies for Trans 4 Hydroxycyclohexanecarboxylate

Classical Chemical Synthesis Approaches

The synthesis of trans-4-Hydroxycyclohexanecarboxylate is rooted in fundamental organic chemistry reactions that build and modify the cyclohexane (B81311) core.

Hydrogenation of Aromatic Precursors for Cyclohexane Ring Formation

The most direct and industrially viable method for synthesizing the cyclohexane ring of 4-hydroxycyclohexanecarboxylate involves the catalytic hydrogenation of an aromatic precursor, typically p-hydroxybenzoic acid. vulcanchem.comgoogle.com This transformation saturates the benzene (B151609) ring, converting it into a cyclohexane ring. ck12.org The process is a reduction reaction where molecular hydrogen (H₂) is added across the double bonds of the aromatic ring under conditions of high temperature and pressure. google.com

The reaction typically begins by charging an autoclave or a high-pressure reactor with p-hydroxybenzoic acid, a suitable solvent (often water), and a heterogeneous catalyst. google.com Hydrogen gas is then introduced to pressures ranging from 1 to 3 MPa, and the mixture is heated to temperatures between 80°C and 150°C. google.com The hydrogenation proceeds until hydrogen uptake ceases, indicating the complete saturation of the aromatic ring. google.com This initial step yields a mixture of cis and trans isomers of 4-hydroxycyclohexanecarboxylic acid, with the trans isomer often comprising around 60% of the product mixture. vulcanchem.com

Diels-Alder Reactions and Related Cycloaddition Strategies

The Diels-Alder reaction, a powerful [4+2] cycloaddition, offers a strategic approach to forming the six-membered cyclohexene (B86901) ring, a direct precursor to the cyclohexane skeleton. libretexts.orgnumberanalytics.com This pericyclic reaction involves the combination of a conjugated diene (a 4π electron system) with a dienophile (a 2π electron system) to create a cyclohexene derivative. numberanalytics.comresearchgate.net

In the context of synthesizing 4-hydroxycyclohexanecarboxylate, a hypothetical pathway would involve reacting a suitable diene with a dienophile containing the necessary functional groups, or precursors thereof. For instance, a reaction between a simple diene like 1,3-butadiene (B125203) and an acrylate (B77674) ester dienophile could form a cyclohexenecarboxylate ring system. Subsequent chemical modifications, including the introduction of the hydroxyl group at the 4-position and hydrogenation of the remaining double bond in the ring, would be required to arrive at the final product. The Diels-Alder reaction is prized for its high degree of regio- and stereocontrol, which can be exploited to set the relative stereochemistry of the substituents on the newly formed ring. numberanalytics.comnih.gov

Reductive Etherification as a Key Synthetic Step

Reductive etherification is a synthetic method used to form ethers from carbonyl compounds (aldehydes or ketones) and alcohols. organic-chemistry.org The process typically involves the reaction of a carbonyl compound with an alcohol in the presence of a reducing agent, such as a hydrosilane, and a catalyst. organic-chemistry.orgorganic-chemistry.org This transformation effectively combines a reduction and a condensation reaction in a single step to form a C-O-C ether linkage. While this is a fundamental reaction in organic synthesis for creating ethers, its direct application as a key step in the primary synthesis of this compound, which is an alcohol and a carboxylate, is not prominently documented in common synthetic routes.

Isomerization Reactions for Enhanced trans-Selectivity

A critical step in the synthesis of high-purity trans-4-Hydroxycyclohexanecarboxylic acid is the isomerization of the cis/trans mixture obtained from the initial hydrogenation. vulcanchem.com The trans isomer is thermodynamically more stable than the cis isomer due to the equatorial positioning of the large carboxyl and hydroxyl groups, which minimizes steric strain. masterorganicchemistry.comwikipedia.org

To enhance the yield of the desired trans product, the crude mixture is subjected to a base-catalyzed isomerization process. vulcanchem.comgoogle.com This is typically achieved by heating the mixture to reflux in an alcoholic solvent, such as methanol (B129727) or ethanol, in the presence of a strong base like a sodium alkoxide (e.g., sodium methoxide). vulcanchem.comgoogle.com Under these conditions, the cis isomer is converted into the more stable trans isomer. vulcanchem.com This equilibrium-driven process can increase the content of the trans-4-hydroxycyclohexanecarboxylic acid to over 90%, which can then be isolated and purified through recrystallization. google.com

Table 1: Isomerization Reaction Parameters
ParameterConditions / ReagentsOutcome
SolventMethanol, ethanol, propanol, n-butyl alcohol, tert-butyl alcoholMethanol is reported to provide optimal results vulcanchem.com
CatalystSodium methoxide, sodium ethylate, sodium propoxide, sodium tert-butoxideConverts the cis isomer to the trans isomer vulcanchem.comgoogle.com
TemperatureRefluxFacilitates the isomerization to reach thermodynamic equilibrium vulcanchem.comgoogle.com
Final Product Purity>90% trans isomerHigh purity achieved before final recrystallization google.com

Catalytic Systems in Synthesis

The efficiency and selectivity of the synthesis of this compound are heavily dependent on the catalytic systems employed, particularly in the hydrogenation step.

Application of Transition Metal Catalysts (e.g., Ruthenium-based)

Transition metal catalysts are essential for the effective hydrogenation of aromatic rings. rsc.orgresearchgate.net For the conversion of p-hydroxybenzoic acid, ruthenium-based catalysts are particularly effective. google.comresearchgate.net A common choice is 5% ruthenium on a carbon support (Ru/C), which demonstrates high activity and promotes the saturation of the aromatic ring under high pressure. google.com

Palladium-based catalysts, such as palladium on carbon (Pd/C), are also widely used for aromatic ring hydrogenations and can be applied in this synthesis. rsc.orgresearchgate.net These heterogeneous catalysts are advantageous because they can be easily separated from the reaction mixture by filtration, simplifying the product workup and allowing for potential catalyst recycling. rsc.org The choice of catalyst and reaction conditions can influence the initial ratio of cis to trans isomers produced.

Table 2: Typical Hydrogenation Catalysts and Conditions
CatalystSupportReaction TemperatureReaction PressureReference
Ruthenium (Ru)Carbon (C)80-150 °C1-3 MPa google.com
Palladium (Pd)Carbon (C)Ambient to high temperatureAtmospheric to high pressure rsc.orgresearchgate.net

Organic Catalysis and Additive Effects (e.g., Boric Acid)

While traditional syntheses often rely on metal-based catalysts, research has explored the use of organic catalysts and additives to influence reaction outcomes. One notable example in related syntheses, such as the trans-dihydroxylation of 1,4-cyclohexadiene, involves the use of p-toluenesulfonic acid (PTSA) as an organocatalyst. researchgate.net This approach successfully yields the corresponding trans,trans-tetraol with high stereoselectivity. researchgate.net

In the primary synthesis of 4-hydroxycyclohexanecarboxylic acid, which involves the hydrogenation of p-hydroxybenzoic acid, the subsequent isomerization from the cis to the trans isomer is critical. vulcanchem.comgoogle.com This isomerization is frequently catalyzed by sodium alkoxides, such as sodium methoxide, in alcoholic solvents. vulcanchem.comgoogle.com While not a purely organic catalyst, the alkoxide plays a crucial role in facilitating the conversion to the thermodynamically more stable trans product. vulcanchem.com The choice of solvent, including methanol, ethanol, or propanol, can also influence the efficiency of this isomerization step. vulcanchem.comgoogle.com

Stereoselective and Enantioselective Synthesis

Achieving specific stereoisomers is paramount for the application of many chiral molecules. For 4-Hydroxycyclohexanecarboxylate, controlling both the diastereoselectivity (cis/trans) and enantioselectivity is a key synthetic challenge.

Strategies for Achieving trans-Diastereoselectivity

The most common strategy for producing this compound begins with the catalytic hydrogenation of p-hydroxybenzoic acid. vulcanchem.comgoogle.com This initial step typically yields a mixture of cis and trans isomers, with the trans isomer often comprising around 60% of the product mix. vulcanchem.com Catalysts for this hydrogenation are commonly based on ruthenium or palladium on a carbon support (Ru/C or Pd/C) or Raney Nickel, performed under hydrogen pressure (ranging from 0.1 to 6 MPa) and elevated temperatures (80-150°C). vulcanchem.comgoogle.comgoogle.com

To enhance the proportion of the desired trans isomer, a subsequent isomerization step is essential. vulcanchem.comgoogle.com This is achieved by heating the cis/trans mixture under basic conditions. The process typically employs a sodium alkoxide catalyst, like sodium methoxide, in an alcoholic solvent such as methanol. vulcanchem.comgoogle.com The mixture is heated to reflux, which drives the conversion of the cis isomer to the more thermodynamically stable trans configuration, achieving a final product with a trans isomer content often exceeding 90%. google.com The final pure trans product can then be isolated through recrystallization. google.com

Table 1: Hydrogenation and Isomerization Parameters

StepCatalystSolventTemperature (°C)Pressure (MPa)Outcome
Hydrogenation Ruthenium or Palladium on Carbon, Raney NickelWater, Methanol80 - 1500.1 - 6Mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid (~60% trans) vulcanchem.comgoogle.comgoogle.com
Isomerization Sodium Methoxide, Sodium EthoxideMethanol, Ethanol~60 (Reflux)Atmospheric>90% trans-4-hydroxycyclohexanecarboxylic acid vulcanchem.comgoogle.com

Resolution Methods for Enantiomerically Pure Forms

Once the trans-diastereomer is obtained, it exists as a racemic mixture of two enantiomers. Separating these enantiomers, a process known as chiral resolution, is necessary to produce enantiomerically pure forms. wikipedia.org Common methods for chiral resolution include:

Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent), such as an optically active amine. wikipedia.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. wikipedia.org After separation, the pure enantiomer of the acid can be recovered by removing the resolving agent. wikipedia.org

Chiral Chromatography: This is a powerful and widely used technique for separating enantiomers. mdpi.com The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). mdpi.com The enantiomers interact differently with the CSP, causing them to travel through the column at different rates, which allows for their separation and collection as individual, pure enantiomers. mdpi.comnih.gov High-performance liquid chromatography (HPLC) with a chiral column is a common application of this method. nih.gov

Development of Chiral Auxiliaries and Catalysts

An alternative to resolving a racemic mixture is asymmetric synthesis, which aims to produce a single enantiomer directly. mdpi.com This is often achieved using chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the starting material. It directs the stereochemical course of a reaction to produce the desired enantiomer of the product. After the reaction, the auxiliary is removed and can often be recycled.

Chiral Catalysts: The development of chiral catalysts allows for the direct enantioselective synthesis of the target molecule. nih.gov For instance, in related chemistries, asymmetric transfer hydrogenation of specific ketones using chiral catalysts can produce chiral alcohols. nih.gov Similarly, iridium-catalyzed asymmetric reactions have been developed for creating chiral centers adjacent to cyclic structures. nih.gov While specific examples for the direct asymmetric hydrogenation of p-hydroxybenzoic acid to a single enantiomer of this compound are not widespread in the provided results, this remains an active area of research in synthetic chemistry. The goal is to develop a catalytic system where a chiral ligand on a metal catalyst (e.g., rhodium, ruthenium) influences the approach of the hydrogen, leading to the preferential formation of one enantiomer over the other. rsc.org

Scalable Production Methods in Research

The synthesis of this compound from p-hydroxybenzoic acid is described as a method suitable for large-scale production, which is advantageous for research purposes requiring significant quantities of the material. vulcanchem.comgoogle.com The process involves hydrogenation in multi-liter autoclaves followed by isomerization in large reactors. google.com For example, patent literature describes hydrogenation reactions using 10 kg of p-hydroxybenzoic acid in a 50L autoclave and subsequent isomerization of 9 kg of the resulting acid mixture in a 50L reactor. google.com These batch sizes indicate that the methodology is robust and scalable, providing a reliable supply for extensive research applications. The use of readily available and inexpensive starting materials further contributes to its suitability for scalable synthesis. google.comgoogle.com

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rroij.comresearchgate.net The synthesis of this compound can be evaluated through this lens.

Catalysis: The use of catalytic hydrogenation is inherently greener than stoichiometric reductions, which generate large amounts of waste. rroij.comnih.gov Catalysts are used in small amounts and can often be recovered and recycled, improving atom economy and reducing waste. researchgate.netnih.gov

Safer Solvents: While some methods use organic solvents like methanol, others utilize water as a solvent for the initial hydrogenation step, which is a much safer and more environmentally benign choice. google.comjddhs.com The ideal green process would minimize solvent use or employ non-toxic, biodegradable solvents. jddhs.com

Atom Economy: The primary reaction, the hydrogenation of p-hydroxybenzoic acid, is an addition reaction, which has excellent atom economy as all the atoms of the reactants are incorporated into the product. nih.gov

Future improvements in the greenness of this synthesis could focus on developing recyclable organocatalysts to replace metal catalysts, utilizing solvent-free reaction conditions, and streamlining purification processes to minimize waste generation. researchgate.netunibo.it

Derivatization and Functional Group Transformations of this compound

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylate group in a well-defined stereochemical arrangement, makes it a versatile scaffold in synthetic chemistry. This structure allows for a wide array of derivatization strategies, enabling the synthesis of diverse molecules for applications in pharmaceuticals and materials science. youtube.com The reactivity of each functional group can be selectively harnessed to build molecular complexity through esterification, amidation, and the introduction of new heteroatoms or carbon-carbon bonds.

Derivatization and Functional Group Transformations of Trans 4 Hydroxycyclohexanecarboxylate

Esterification and Amidation Reactions

The carboxylate and hydroxyl moieties are primary sites for modification. Standard transformations allow for their conversion into esters and amides, which are fundamental linkages in numerous biologically active compounds and functional materials.

Formation of Alkyl and Benzyl (B1604629) Esters

The carboxylic acid of trans-4-hydroxycyclohexanecarboxylic acid can be readily converted into its corresponding esters. Alkyl esters, such as methyl or ethyl esters, are commonly synthesized through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. mdpi.comresearchgate.net

Benzyl esters are also valuable derivatives, often used as protecting groups that can be removed under mild hydrogenolysis conditions. The synthesis of trans-4-hydroxycyclohexane-1-carboxylic acid benzyl ester google.com can be achieved using several methods. A common approach involves the reaction of the carboxylate salt with benzyl bromide. Alternatively, milder, neutral conditions can be employed using reagents like 2-benzyloxy-1-methylpyridinium triflate, which acts as an efficient benzyl group transfer agent for carboxylic acids and alcohols. wikipedia.orgmedchemexpress.com

Table 1: Synthesis of Alkyl and Benzyl Esters

Starting Material Reagent(s) Product Reaction Type
trans-4-Hydroxycyclohexanecarboxylic Acid Methanol, H₂SO₄ (cat.) Methyl trans-4-hydroxycyclohexanecarboxylate nih.gov Fischer Esterification
trans-4-Hydroxycyclohexanecarboxylic Acid Benzyl alcohol, Acid catalyst trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester google.com Fischer Esterification

| trans-4-Hydroxycyclohexanecarboxylic Acid | 1. Base (e.g., K₂CO₃) 2. Benzyl bromide | trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester google.com | Nucleophilic Substitution | | trans-4-Hydroxycyclohexanecarboxylic Acid | 2-Benzyloxy-1-methylpyridinium triflate wikipedia.orgmedchemexpress.com | trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester google.com | Benzyl Transfer |

Conversion to Amide Derivatives

The conversion of carboxylic acids to amides is a cornerstone of medicinal chemistry. However, the direct reaction between a carboxylic acid and an amine is often challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.comsigmaaldrich.com To facilitate amide bond formation, the carboxylic acid must first be activated. A widely used method involves coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC). mdpi.comsigmaaldrich.com The carboxylic acid adds to DCC, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to yield the desired amide and dicyclohexylurea as a byproduct. mdpi.com

This methodology allows for the synthesis of a variety of amide derivatives, including primary, secondary, and tertiary amides. For example, reaction with methylamine (B109427) using a coupling agent would produce trans-4-hydroxy-N-methylcyclohexane-1-carboxamide. nih.gov Alternatively, the corresponding ester (e.g., methyl trans-4-hydroxycyclohexanecarboxylate) can be converted to an amide by direct aminolysis, although this often requires heat or catalysis. organic-chemistry.orgprinceton.edu

Table 2: Synthesis of Amide Derivatives

Starting Material Reagent(s) Product Reaction Type
trans-4-Hydroxycyclohexanecarboxylic Acid Methylamine, DCC trans-4-Hydroxy-N-methylcyclohexane-1-carboxamide nih.gov DCC Coupling
Methyl trans-4-hydroxycyclohexanecarboxylate Aniline, Indium(III) iodide (cat.) trans-4-Hydroxy-N-phenylcyclohexane-1-carboxamide Catalytic Amidation organic-chemistry.org

Introduction of Heteroatoms and Carbon-Carbon Bonds

Beyond simple ester and amide formation, the this compound scaffold can be functionalized by introducing other key atoms or by extending its carbon framework. These transformations unlock access to a broader range of structural analogues with potentially novel properties.

Synthesis of Halogenated Analogues (e.g., Fluorination)

The introduction of fluorine into organic molecules can significantly alter their physical and biological properties, such as metabolic stability and binding affinity. The hydroxyl group of this compound is a key handle for introducing a fluorine atom via deoxofluorination. Modern reagents such as diethylaminosulfur trifluoride (DAST), PyFluor, and PhenoFluor can replace a secondary alcohol with fluorine, typically with inversion of stereochemistry. medchemexpress.comgoogle.comnih.gov This would convert the trans-hydroxy compound into a cis-fluoro derivative. Photoredox catalysis has also emerged as a powerful method for the deoxyfluorination of alcohols under mild conditions. organic-chemistry.org

Additionally, fluorination can be achieved elsewhere on the cyclohexane (B81311) ring. For instance, a patented method describes the preparation of 3-fluoro-4-hydroxycyclohexane carboxylate esters, demonstrating that the ring itself can be functionalized. nih.gov Another route to halogenated analogues is through decarboxylative halogenation, where the carboxylic acid group is replaced by a halogen atom (e.g., bromine) using methods like the Hunsdiecker reaction. smolecule.com

Table 3: Representative Halogenation Reactions

Functional Group Targeted Reagent(s) Product Type Key Transformation
C4-Hydroxyl Group DAST, PyFluor, or PhenoFluor google.comnih.gov cis-4-Fluorocyclohexanecarboxylate Deoxofluorination
Cyclohexane Ring N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine nih.gov 3-Fluoro-4-hydroxycyclohexanecarboxylate Ring Fluorination
C1-Carboxyl Group Ag Salt + Br₂ or HgO + Br₂ trans-4-Bromo-1-hydroxycyclohexane Decarboxylative Bromination smolecule.com

Cyanation and Azide (B81097) Incorporation

The introduction of cyano and azido (B1232118) groups provides valuable synthetic handles for further transformations. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocycles. The azide group is a precursor to primary amines via reduction (e.g., Staudinger reaction) and can participate in bioorthogonal "click" chemistry via the Huisgen cycloaddition.

A powerful method for converting the hydroxyl group to an azide is the Mitsunobu reaction. researchgate.netnih.gov This reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethylazodicarboxylate (DEAD) to activate the alcohol, allowing for substitution by an acidic nucleophile such as hydrazoic acid (HN₃). A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry, meaning the trans-alcohol would be converted to a cis-azide. researchgate.net The synthesis of trans-4-cyanocyclohexanecarboxylic acid has also been reported, indicating that methods exist to install a nitrile group onto the cyclohexane framework. nih.govpatsnap.com

Table 4: Introduction of Cyano and Azido Groups

Starting Functional Group Reagent(s) Product Functional Group Reaction Type
C4-Hydroxyl Group PPh₃, DEAD, HN₃ (or DPPA) cis-C4-Azide Mitsunobu Reaction researchgate.net
C4-Hydroxyl Group (as tosylate/mesylate) Sodium Cyanide (NaCN) cis-C4-Nitrile Nucleophilic Substitution

Coupling Reactions for Extended Scaffolds

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and constructing complex molecular scaffolds. The two most prominent examples are the Heck and Suzuki reactions.

Heck Reaction: This reaction couples an unsaturated halide (or triflate) with an alkene. google.comresearchgate.net To utilize this reaction, the hydroxyl group of this compound could be converted into a good leaving group, such as a triflate (–OTf). This triflate derivative could then be coupled with various alkenes in the presence of a palladium catalyst and a base to form more complex structures. wipo.int

Suzuki Reaction: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. organic-chemistry.org The this compound scaffold can be modified to participate as either coupling partner. Conversion of the hydroxyl to a triflate would create a suitable electrophile. Alternatively, the triflate could be further converted into a boronic ester (e.g., via Miyaura borylation), creating the nucleophilic partner for a subsequent Suzuki coupling with an aryl or vinyl halide. These reactions provide a powerful platform for attaching aryl, heteroaryl, or vinyl groups to the cyclohexane ring, significantly expanding the accessible chemical space.

Table 5: Hypothetical Cross-Coupling Strategies

Coupling Reaction Required Derivative of trans-4-Hydroxycyclohexanecarboxylate Coupling Partner Resulting Linkage
Heck Reaction patsnap.comresearchgate.net trans-4-Triflyloxycyclohexanecarboxylate Alkene (e.g., Styrene) Cyclohexyl-Alkene
Suzuki Reaction organic-chemistry.org trans-4-Triflyloxycyclohexanecarboxylate Arylboronic acid (e.g., Phenylboronic acid) Cyclohexyl-Aryl
Suzuki Reaction organic-chemistry.org trans-4-(Boronic ester)cyclohexanecarboxylate Aryl halide (e.g., Bromobenzene) Cyclohexyl-Aryl

Structural Modification for Conformationally Constrained Systems

The inherent flexibility of the cyclohexane ring in this compound presents both opportunities and challenges in the design of rigid molecular architectures. To harness this scaffold for applications requiring a fixed three-dimensional arrangement, researchers have explored various strategies to create conformationally constrained systems. A primary approach involves the derivatization of the hydroxyl and carboxylate functionalities to induce intramolecular cyclization, thereby forming rigid bicyclic or polycyclic structures. These transformations effectively lock the cyclohexane ring into a specific conformation and provide a robust framework for the spatial presentation of pharmacophoric features.

One of the most effective methods for achieving conformational constraint is through the synthesis of bicyclic lactones. These structures are formed by an intramolecular esterification, where the hydroxyl and carboxylic acid groups (or their derivatives) of the same molecule react to form a cyclic ester fused to the parent cyclohexane ring. The resulting bicyclic system significantly reduces the conformational freedom of the six-membered ring.

Recent advances in catalysis have provided novel methods for the construction of such bicyclic lactones from saturated carboxylic acids through C-H activation. For instance, a palladium-catalyzed dehydrogenative lactonization has been shown to form unsaturated bicyclic lactones from various aliphatic carboxylic acids. nih.gov This method demonstrates the activation of a typically unreactive methylene (B1212753) C-H bond to facilitate cyclization. While not explicitly demonstrated on this compound itself, the principle can be extended to suitably derivatized versions of this scaffold.

The general transformation can be conceptualized as follows:

Conceptual Derivatization and Cyclization

Starting Material DerivativeReaction TypeProduct ClassConformationally Constrained Feature
trans-4-(Carboxymethyl)cyclohexanolIntramolecular EsterificationBicyclic γ-LactoneRigid fused ring system
trans-4-Hydroxycyclohexanecarboxylic acid derivativePalladium-Catalyzed C(sp³)–H Activation/LactonizationUnsaturated Bicyclic LactonePlanarized, rigid bicyclic core
trans-4-Hydroxycyclohexanecarboxylic acidIodolactonizationBicyclic IodolactoneLocked boat-like conformation

Detailed research into related systems provides a strong basis for the application of these methods to this compound. For example, the synthesis of vibralactone, a natural product, has involved the formation of a β-lactone from a trans-hydroxy acid derivative. nih.gov This strategy involves converting the hydroxyl group into a good leaving group and subsequent intramolecular SN2 reaction with the carboxylate to form the strained four-membered lactone ring, effectively locking the conformation. nih.gov

A study on the synthesis of unsaturated bicyclic lactones highlights a palladium-catalyzed method that could be adapted for derivatives of this compound. youtube.com The research demonstrated the formation of various fused ring systems, and the proposed mechanism involves the activation of a methylene C-H bond, followed by cyclization and elimination to yield the unsaturated lactone. youtube.com

Illustrative Research Findings on Bicyclic Lactone Formation

Catalyst/ReagentSubstrate TypeProductKey FindingReference
Palladium(II) acetate (B1210297) with a custom ligandAliphatic Carboxylic AcidUnsaturated Bicyclic LactoneAchieves challenging methylene C-H activation over methyl C-H activation to form diverse bicyclic cores. nih.gov
TsCl, pyridinecis-Hydroxy Acidβ-LactoneEfficient cyclization to a strained β-lactone ring system. nih.gov
MsCl, Et₃N followed by NaHCO₃trans-Hydroxy Acidβ-LactoneFormation of a β-lactone via an intramolecular SN2 reaction with inversion of stereochemistry. nih.gov

The creation of these conformationally constrained systems from this compound derivatives is of significant interest in medicinal chemistry, where rigid scaffolds are often used to improve binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.

Biocatalytic and Chemoenzymatic Transformations Involving Trans 4 Hydroxycyclohexanecarboxylate

Enzyme-Catalyzed Reactions

Enzymes are highly specific and efficient catalysts that can perform complex chemical transformations under mild conditions. In the context of trans-4-hydroxycyclohexanecarboxylate and its derivatives, enzymes, particularly lipases, are utilized for their ability to conduct enantioselective reactions. Furthermore, the tools of molecular biology allow for the engineering of enzymes to alter and improve their function with non-natural substrates.

Lipases (EC 3.1.1.3) are a class of enzymes that, under physiological conditions, catalyze the hydrolysis of ester bonds in triglycerides. mdpi.com However, in non-aqueous or micro-aqueous environments, their catalytic activity can be reversed to favor esterification and transesterification reactions. nih.gov This versatility makes them powerful tools in organic synthesis, especially for the kinetic resolution of racemic mixtures.

The application of lipases in enantioselective processes involving cyclic compounds is well-documented. These enzymes can differentiate between enantiomers of a racemic substrate, selectively catalyzing the reaction of one enantiomer at a much higher rate than the other. This can be applied to the resolution of racemic alcohols via esterification or the hydrolysis of racemic esters. For instance, lipase-catalyzed hydrolysis can be employed as a method to produce chiral epoxy alcohols and their corresponding esters. documentsdelivered.com Lipases such as those from Candida antarctica (CAL-A and CAL-B) have shown different behaviors and selectivities towards various polyfunctional compounds. researchgate.net In the case of a substrate like this compound, which contains both a hydroxyl and a carboxyl functional group, lipases can be used to selectively acylate the hydroxyl group or esterify the carboxyl group.

The chemoselectivity of lipases, which is the ability to differentiate between different functional groups, is a key advantage. mdpi.com For a racemic mixture of this compound esters, a lipase could be selected to specifically hydrolyze one enantiomer, leaving the other unreacted and thus achieving separation. Conversely, in an esterification reaction with a racemic mixture of trans-4-hydroxycyclohexanecarboxylic acid, the enzyme would selectively convert one enantiomer to its ester, allowing for the separation of the resulting ester from the unreacted acid. The efficiency of such resolutions is often high, yielding products with excellent enantiomeric excess.

Table 1: Lipase Applications in Enantioselective Synthesis
Enzyme SourceReaction TypeSubstrate ClassPotential Application to Target Compound
Candida antarctica Lipase B (CALB)Esterification / TransesterificationSecondary Alcohols, Carboxylic AcidsKinetic resolution of racemic 4-hydroxycyclohexanecarboxylic acid.
Rhizomucor miehei LipaseEsterificationCarboxylic Acids and AlcoholsCatalyzing esterification in aqueous micellar media. nih.gov
Pseudomonas fluorescens Lipase (PFL)HydrolysisBiphenyl EstersEnantioselective hydrolysis of a racemic this compound ester. nih.gov
Candida antarctica Lipase A (CAL-A)N-AcylationSecondary AminesPotential for selective acylation if the substrate were modified to an amine. researchgate.net

While naturally occurring enzymes possess remarkable catalytic abilities, their substrate scope is often limited to their physiological substrates. Enzyme engineering aims to overcome these limitations by modifying an enzyme's structure to alter its properties, such as substrate specificity, stability, or catalytic efficiency. mdpi.com Techniques for enzyme engineering are broadly categorized into rational design and directed evolution.

Rational design involves making specific changes to the amino acid sequence of an enzyme based on a detailed knowledge of its three-dimensional structure and catalytic mechanism. For example, modifying amino acids in the substrate-binding pocket or the lid region that controls access to the active site can lead to significant changes in substrate specificity. mdpi.com This approach could be used to adapt a lipase that does not efficiently accept this compound to one that does, or to enhance the enantioselectivity of an existing catalyst. The structural flexibility of an enzyme, which can be modulated by factors like the density of salt bridges, can also play a crucial role in determining substrate specificity. mdpi.com

Directed evolution, on the other hand, mimics the process of natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or DNA shuffling, followed by screening for variants with the desired properties. This approach does not require prior knowledge of the enzyme's structure. Substrate Multiplexed Screening (SUMS) is an emerging technique that can facilitate the engineering of enzymes for an expanded substrate scope by measuring activity on competing substrates simultaneously. nih.gov Through rounds of mutation and selection, an enzyme's specificity can be shifted towards non-natural substrates like derivatives of cyclohexanecarboxylate.

Table 2: Enzyme Engineering Strategies and Outcomes
Engineering StrategyMethodTarget RegionDesired Outcome for this compound
Rational DesignSite-Directed MutagenesisActive Site / Binding PocketIncrease binding affinity and catalytic turnover.
Rational DesignLid Region ModificationLid / Flap DomainAlter substrate entry and improve acceptance of the bulky cyclic substrate.
Directed EvolutionError-Prone PCREntire GeneGenerate variants with novel activity or enhanced enantioselectivity.
Directed EvolutionDNA ShufflingGene FamilyCombine beneficial mutations from different parent enzymes.

Participation in Natural Biosynthetic Pathways (Non-Human)

Beyond its use in isolated enzymatic reactions, this compound and its activated forms can participate in complex biosynthetic pathways within microorganisms. These pathways are responsible for the production of a vast array of natural products, some with potent biological activities.

Polyketide synthases (PKSs) are large, multi-domain enzymes that synthesize a diverse group of natural products called polyketides. nih.gov The biosynthesis begins with the selection of a "starter unit," typically a small acyl-CoA thioester like acetyl-CoA or propionyl-CoA. researchgate.net This starter unit is loaded onto the PKS assembly line and subsequently elongated by the sequential addition of "extender units" (most commonly malonyl-CoA or methylmalonyl-CoA).

The starter unit is selected by a specific domain, often a starter unit:acyl-carrier protein (ACP) transacylase (SAT) domain in non-reducing PKSs. nih.govnih.gov The flexibility of this SAT domain is a key area of research, as some PKSs have been shown to accept a range of non-native starter units. This flexibility allows for the generation of novel polyketide structures. This compound, after activation to its coenzyme A (CoA) thioester, represents a non-canonical, cyclic starter unit. Its incorporation into a PKS pathway would lead to polyketides with a hydroxylated cyclohexane (B81311) moiety at their terminus, significantly increasing the structural diversity of the resulting products. The ability of a PKS to tolerate sterically constrained or heteroatom-substituted starter units is a critical factor in its synthetic utility. nih.gov

Mutasynthesis and precursor-directed biosynthesis are powerful techniques that exploit the substrate flexibility of biosynthetic pathways to create novel "unnatural" natural products. The general strategy involves genetically blocking the biosynthesis of a natural precursor in a microorganism and then feeding the mutant strain with synthetic analogues of that precursor. If the downstream enzymes in the pathway are sufficiently permissive, they will accept the analogue and process it to generate a new final product.

This approach has been successfully applied to pathways involving non-ribosomal peptide synthetases (NRPS) and polyketide synthases. nih.gov In the context of a pathway that might naturally use a cyclohexanecarboxylic acid-derived starter unit, a mutant strain could be generated that is incapable of producing this starter. By feeding this mutant with this compound, it may be possible to hijack the biosynthetic machinery to produce a hydroxylated version of the original natural product. This technique allows for the targeted modification of complex molecules that are difficult to access through traditional chemical synthesis. nih.gov

Microorganisms have evolved sophisticated metabolic pathways to degrade a wide variety of aromatic compounds, which are common environmental pollutants. nih.govnih.gov The degradation of these stable molecules often involves initial enzymatic attacks that break the aromaticity of the ring, typically leading to central intermediates like catechols. unesp.br These intermediates undergo ring cleavage, and the resulting aliphatic molecules are funneled into central metabolism.

In many aerobic and anaerobic degradation pathways for aromatic compounds, the initial dearomatization leads to the formation of alicyclic intermediates. unesp.br For example, the anaerobic degradation of benzoate proceeds via benzoyl-CoA, which is then reduced to yield cyclohex-1,5-diene-1-carbonyl-CoA and subsequent alicyclic intermediates. While this compound itself may not be a direct intermediate in all pathways, compounds with this core structure are representative of the types of hydroxylated alicyclic molecules that are formed during the breakdown of aromatic precursors. Hydroxyquinol (1,2,4-trihydroxybenzene), for instance, is a central intermediate in the degradation of many aromatic compounds, and its subsequent processing involves ring cleavage. researchgate.net The study of these pathways provides insight into how microorganisms process cyclic structures, revealing a vast enzymatic repertoire for potential biocatalytic applications.

Development of Biocatalytic Cascades for Multi-Step Synthesis

The construction of artificial multi-enzyme cascades is a sophisticated strategy that mimics natural metabolic pathways to achieve complex chemical conversions in a one-pot setting. These systems offer numerous advantages, including the reduction of downstream processing costs, minimization of solvent use, and the ability to overcome thermodynamic limitations by coupling reactions.

While dedicated multi-enzyme cascades for the de novo synthesis of this compound are still an emerging area of research, insights can be drawn from microbial metabolic pathways. For instance, the degradation of cyclohexanecarboxylic acid in some microorganisms proceeds through trans-4-hydroxycyclohexanecarboxylic acid. researchgate.net This suggests the feasibility of assembling a synthetic cascade by reversing and optimizing the enzymes from such a pathway.

A hypothetical biocatalytic cascade for the synthesis of this compound could be envisioned starting from a readily available precursor like p-hydroxybenzoic acid. This would involve a series of enzymatic reduction steps. The key enzyme classes that would be instrumental in such a cascade are outlined in Table 1.

Table 1: Potential Enzyme Classes for a Biocatalytic Cascade Synthesis of this compound

Enzyme Class Role in Cascade Substrate Product
Aromatic Ring Reductase Reduction of the aromatic ring p-Hydroxybenzoic acid 4-Hydroxycyclohex-1,5-diene-1-carboxylate
Ene-Reductase Stereoselective reduction of double bonds 4-Hydroxycyclohex-1,5-diene-1-carboxylate 4-Hydroxycyclohexene-1-carboxylate

The successful implementation of such a cascade would require careful consideration of several factors, including enzyme selection, optimization of reaction conditions (pH, temperature), and cofactor regeneration. The regeneration of cofactors like NADH or NADPH is a critical aspect of designing economically viable biocatalytic cascades.

Research in the broader field of biocatalytic cascades provides a strong foundation for this work. For example, multi-enzyme cascades have been successfully developed for the synthesis of various high-value chemicals, demonstrating the power of this approach. nih.govsciepublish.com The principles and techniques from these studies, such as enzyme immobilization and reactor engineering, can be adapted for the production of this compound.

Whole-Cell Biotransformations in Research

Whole-cell biotransformations utilize intact microbial cells as self-contained catalysts. This approach offers the advantage of having enzymes present in their natural cellular environment, with cofactors being continuously regenerated by the cell's metabolism. This often simplifies the process and reduces costs associated with enzyme purification.

The microbial metabolism of cyclic compounds provides a strong indication that whole-cell systems can be developed for transformations involving this compound. The identification of cis-4-hydroxycyclohexanecarboxylic acid in human urine as a byproduct of intestinal bacterial metabolism points to the existence of microbial enzymes capable of acting on the cyclohexanecarboxylate scaffold. nih.gov

Research has shown that microorganisms can be employed for various transformations on the cyclohexane ring. For example, strains of Arthrobacter have been shown to metabolize cyclohexanecarboxylic acid, with trans-4-hydroxycyclohexanecarboxylic acid being a key intermediate in the degradation pathway. researchgate.net This metabolic capability can be harnessed for synthetic purposes. By modifying the genetic makeup of such microorganisms, for instance, by knocking out genes responsible for the further degradation of this compound, it is possible to create a whole-cell biocatalyst that accumulates the desired product.

Table 2 presents a summary of microorganisms and their potential applications in whole-cell biotransformations related to this compound.

Table 2: Microorganisms with Potential for Whole-Cell Biotransformations Involving Cyclohexanecarboxylates

Microorganism Relevant Metabolic Pathway/Enzymes Potential Application in Research
Arthrobacter sp. Degradation of cyclohexanecarboxylic acid Production of this compound from cyclohexanecarboxylic acid

Furthermore, the principles of synthetic biology can be applied to engineer common platform organisms like Escherichia coli or Saccharomyces cerevisiae to express the necessary enzymatic machinery for the production of trans-4-Hydroxycyclohexanecarboxylate from simple carbon sources. This would involve the heterologous expression of genes encoding the enzymes of a designed synthetic pathway.

While research directly focused on the whole-cell biotransformation for the production of this compound is in its early stages, the existing body of knowledge on the microbial metabolism of related alicyclic compounds provides a promising outlook for the development of efficient and sustainable production methods.

Applications As Precursors and Building Blocks in Advanced Materials and Supramolecular Chemistry

Integration into Polymer Systems

The incorporation of the trans-4-hydroxycyclohexanecarboxylate moiety into polymer chains is primarily achieved through the use of its parent compound, trans-4-hydroxycyclohexanecarboxylic acid, or its ester derivatives in polymerization reactions. This monomer introduces a non-aromatic cyclic unit into the polymer backbone, offering a unique combination of rigidity, thermal stability, and potential for bio-sourcing that distinguishes these materials from conventional aromatic or linear aliphatic polymers.

Synthesis of Cycloaliphatic Polyesters and Copolymers

Cycloaliphatic polyesters are synthesized using monomers that contain saturated cyclic rings, such as the cyclohexane (B81311) ring in trans-4-hydroxycyclohexanecarboxylic acid and the related, more commonly used monomer, 1,4-cyclohexanedicarboxylic acid (CHDA). mdpi.comjku.at These polyesters are typically produced through a two-stage melt polycondensation process. researchgate.net The synthesis involves an initial esterification or transesterification reaction followed by a polycondensation step at high temperature and under vacuum to increase the molecular weight.

The trans isomer of these cycloaliphatic monomers is particularly important for creating semi-crystalline polymers with high-strength properties. researchgate.net Its linear and symmetric structure allows for efficient chain packing, leading to ordered crystalline domains. In contrast, the bent structure of the cis isomer disrupts chain regularity, often resulting in amorphous polymers. researchgate.net The polymerization process itself can sometimes induce cis-trans isomerization, especially at the high temperatures required for melt polycondensation, making control of the reaction conditions critical to achieving the desired polymer microstructure. researchgate.netresearchgate.net

Modification of Polymer Properties through Co-monomer Incorporation

The incorporation of the this compound unit as a co-monomer significantly modifies the properties of polyesters. The rigid cyclohexane ring enhances the glass transition temperature (Tg) and hardness of the resulting polymer compared to analogous polyesters made from linear aliphatic monomers. mdpi.com Unlike aromatic rings, the cycloaliphatic structure provides improved photo-oxidative stability because it does not readily absorb UV light. mdpi.com

PropertyEffect of Incorporating trans-Cycloaliphatic MonomerReference
Glass Transition Temperature (Tg) Increases due to the rigidity of the cyclohexane ring. mdpi.com
Crystallinity High trans isomer content promotes semi-crystalline structures. researchgate.net
Thermal Stability Generally high, with good resistance to heat. mdpi.com
UV Stability Improved compared to aromatic polyesters due to the absence of UV-absorbing phenyl rings. mdpi.com
Mechanical Properties Preserves hardness while adding flexibility compared to some aromatic polyesters. mdpi.com

Design of Bio-based Polymer Materials

There is a growing effort to develop plastics from renewable resources to create a more sustainable economy. researchgate.net this compound is a relevant building block in this field, as its precursor, 1,4-cyclohexanedicarboxylic acid, can be produced via a green route from biomass. mdpi.com This positions it as a bio-based alternative to petroleum-derived aromatic diacids like terephthalic acid. mdpi.com

Polyesters synthesized using bio-based cycloaliphatic monomers are promising candidates for sustainable applications, including food packaging. mdpi.comresearchgate.net By combining these monomers with other bio-derived building blocks, such as camphoric acid or 2,5-furandicarboxylic acid (FDCA), it is possible to create fully bio-based polyesters. mdpi.commdpi.com These materials can be designed to be biodegradable, offering an advantage for single-use applications and contributing to a circular economy. unibo.it The incorporation of the cycloaliphatic ring can preserve the compostability characteristic of linear aliphatic polyesters while improving thermal and mechanical properties. mdpi.com

Role in Supramolecular Self-Assembly

The distinct functional groups of this compound—a hydrogen-bond-donating hydroxyl group and hydrogen-bond-accepting carboxylate group—make it an excellent candidate for designing ordered structures through non-covalent interactions. Its rigid trans conformation pre-organizes these groups for predictable self-assembly into complex architectures.

Exploration of Hydrogen-Bonding Motifs in Crystal Engineering

In crystal engineering, the primary goal is to understand and control the way molecules pack in a solid state. Hydrogen bonds are the most important interactions for achieving this control. mdpi.com this compound possesses both a carboxylic acid (proton donor and acceptor) and a hydroxyl group (proton donor and acceptor), enabling the formation of robust and predictable hydrogen-bonding patterns, known as supramolecular synthons. mdpi.com

Common synthons expected for this molecule include:

Carboxylic Acid Dimer: A cyclic R²₂(8) synthon where two molecules form a ring through hydrogen bonds between their carboxylate groups.

Catemer Chain: A C(7) chain where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of the next, propagating in a head-to-tail fashion.

Interactions between Hydroxyl and Carboxylate Groups: The hydroxyl group can donate a hydrogen bond to the carboxylate group of a neighboring molecule, leading to extended chains or more complex networks.

The interplay between these motifs, guided by the fixed trans geometry of the cyclohexane ring, directs the assembly into well-defined one-, two-, or three-dimensional networks. nih.gov

Analysis of Packing Patterns and Polymorphism

The way molecules pack in a crystal lattice determines the material's physical properties. The linear shape of the trans isomer of 4-hydroxycyclohexanecarboxylate facilitates efficient, dense packing, which is favorable for crystallization. researchgate.net This is in contrast to the kinked cis isomer, which disrupts packing and often leads to amorphous materials.

Scaffold in Advanced Organic and Biological Chemistry

Precursor for Synthetic Amino Acid Analogues

The this compound scaffold serves as a foundational structure for the synthesis of non-proteinogenic, conformationally constrained α-amino acid analogues. These synthetic amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to induce specific secondary structures or to serve as enzyme inhibitors. The defined stereochemistry of the cyclohexane ring allows for the creation of amino acids with restricted torsional angles, which is a key strategy for designing biologically active molecules.

A notable example is the synthesis of both stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid. rsc.org The synthesis of this new family of constrained hydroxy-α,α-disubstituted-α-amino acids was successfully achieved through selective chemical transformations of the functional groups on the cyclohexane ring. rsc.org The rigid framework of these molecules is a valuable feature for peptide and drug design.

Furthermore, the core structure is related to important pharmaceutical compounds. For instance, the cyclohexane amino acid moiety is the central feature of Gabapentin, a widely used anticonvulsant drug. googleapis.comresearchgate.net While industrial syntheses of Gabapentin often start from other precursors like cyclohexanone, the syntheses underscore the importance of the cyclohexyl amino acid scaffold in pharmaceuticals. googleapis.comgoogle.com The development of chemo-enzymatic routes to key intermediates highlights the ongoing research into efficient syntheses of this class of compounds. researchgate.net

Application in Molecular Torsion Balance Studies for Intramolecular Interactions

The trans-cyclohexane ring is a critical component in the design of molecular torsion balances, sophisticated molecular tools used to quantify weak non-covalent interactions. nih.gov These balances are designed to exist in two distinct conformational states—a "folded" and an "unfolded" state—with the equilibrium between them being sensitive to specific intramolecular interactions.

In a notable study, a series of water-soluble molecular torsion balances incorporating a trans-cyclohexane (Cy) group was prepared to investigate hydrophobic binding energies. nih.gov These molecules were designed to measure the energetic contribution of interactions between nonpolar surfaces in aqueous and organic solvents. The equilibrium between the folded and unfolded states, which is influenced by the hydrophobic effect, was quantified using 700 MHz NMR spectroscopy. nih.gov

The research demonstrated that the folding energy in deuterium oxide (D₂O) was significantly higher than in deuterated methanol (B129727) (CD₃OD), confirming that the torsion balance is highly sensitive to nanoscale hydrophobic effects. nih.gov The trans-cyclohexane scaffold provides a rigid and well-defined spacer that allows for the systematic study of these subtle forces, which are fundamental to molecular recognition and protein folding.

Torsion Balance SeriesSolventKey FindingReference
trans-cyclohexane (Cy)D₂O (Deuterium Oxide)Significantly higher folding energy observed, indicating a strong hydrophobic effect. nih.gov
trans-cyclohexane (Cy)CD₃OD (Deuterated Methanol)Lower folding energy compared to D₂O, serving as a baseline for minimal hydrophobic interaction. nih.gov
bicyclo[2.2.2]octane (Bco)D₂O and CD₃ODShowed higher folding energies than the cyclohexane series, attributed to a larger contact area. nih.gov

Building Block for Molecular Recognition Systems

Beyond its use in torsion balances, the this compound structure is an exemplary building block for constructing more complex molecular recognition systems. lookchem.com Molecular recognition is the foundation of supramolecular chemistry and involves the specific binding of a "host" molecule to a "guest" molecule. The efficacy of a host molecule is highly dependent on the pre-organization of its binding sites, meaning they must be in the correct spatial orientation to interact favorably with the guest.

The rigid cyclohexane scaffold is ideal for achieving this pre-organization. By incorporating the this compound unit into larger macrocyclic or acyclic structures, chemists can create defined cavities and clefts. The hydroxyl and carboxylate groups can be used as anchor points for attaching other functional groups, such as hydrogen bond donors/acceptors or aromatic surfaces, in a predictable and stereochemically controlled manner. This structural integrity makes the trans-cyclohexane unit a valuable component in the design of synthetic receptors for various guest molecules, from simple ions to complex organic compounds. lookchem.com This principle is central to the development of host-guest systems used in sensing, catalysis, and materials science. nih.gov

Computational and Theoretical Investigations of Trans 4 Hydroxycyclohexanecarboxylate

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For trans-4-Hydroxycyclohexanecarboxylate, MD simulations would be invaluable for analyzing the conformational landscape of its cyclohexane (B81311) ring.

The trans configuration of a 1,4-disubstituted cyclohexane can exist in two primary chair conformations: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial). General principles of conformational analysis dictate that substituents prefer the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. openstax.orglibretexts.org The diequatorial conformer is therefore expected to be significantly more stable than the diaxial conformer.

MD simulations can model the dynamic interconversion (ring-flipping) between these two chair forms. By simulating the molecule's behavior in a solvent, such as water, over nanoseconds, researchers can:

Determine the potential energy surface of the conformational changes.

Calculate the relative populations of the diequatorial and diaxial conformers at equilibrium.

Analyze the time scale and mechanism of the ring-flip process.

Investigate the influence of the solvent on conformational preference.

Table 1: Predicted Conformational Analysis of this compound
ConformerSubstituent PositionsKey Steric InteractionsPredicted Relative EnergyPredicted Population at 298 K
Diequatorial-COO- (Equatorial), -OH (Equatorial)Minimal steric strainLowest>99%
Diaxial-COO- (Axial), -OH (Axial)Significant 1,3-diaxial interactionsHighest<1%

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and intrinsic reactivity of a molecule. For this compound, these calculations could reveal:

Electron Distribution and Electrostatic Potential: Calculations can generate an electrostatic potential map, which visualizes the electron-rich and electron-poor regions of the molecule. The carboxylate group (-COO⁻) would be identified as a region of high negative charge, while the hydrogen of the hydroxyl group (-OH) would be a site of positive potential, indicating its role as a hydrogen bond donor.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For the carboxylate, the HOMO would likely be localized on the oxygen atoms, indicating these sites are prone to electrophilic attack.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, quantifying the polarity of bonds like C-O and O-H. This information helps in understanding intermolecular interactions and reaction mechanisms.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations
PropertyPredicted Characteristic for this compoundImplication
HOMOLocalized on the carboxylate oxygen atomsSite for reactions with electrophiles
LUMOLikely distributed over the σ* orbitals of the ringSite for reactions with nucleophiles (less favorable)
Electrostatic PotentialHigh negative potential on carboxylate; positive potential on hydroxyl hydrogenGoverns non-covalent interactions and protonation sites
Dipole MomentNon-zero, reflecting the molecule's overall polarityInfluences solubility and interaction with polar solvents

Predictive Modeling of Reaction Mechanisms

Computational modeling can be employed to map out the entire energy landscape of a chemical reaction, identifying transition states and intermediates. This allows for the prediction of reaction rates and the elucidation of detailed mechanisms. For this compound, modeling could be applied to reactions such as:

Esterification: The reaction of the hydroxyl group with a carboxylic acid or its derivative. Predictive modeling could determine the activation energy barrier for this process, compare different catalytic pathways (e.g., acid-catalyzed vs. base-catalyzed), and explain the stereochemical outcome.

Oxidation: The conversion of the secondary alcohol to a ketone. Theoretical calculations can help in understanding the mechanism of oxidation with various reagents by modeling the transition state structures and reaction energetics.

Protonation/Deprotonation: Modeling the proton affinity of the carboxylate group and the acidity of the hydroxyl group can provide accurate pKa predictions, which are fundamental to understanding the molecule's behavior in different pH environments.

These studies typically involve locating the transition state (the highest energy point along the reaction coordinate) and calculating its energy relative to the reactants and products. This energy difference, the activation energy, is the primary determinant of the reaction rate.

Theoretical Studies of Supramolecular Interactions

The hydroxyl and carboxylate groups of this compound are capable of forming strong non-covalent interactions, particularly hydrogen bonds. nih.gov Theoretical studies are essential for characterizing and quantifying these interactions, which are fundamental to the molecule's role in crystal engineering and molecular recognition.

Computational methods can be used to:

Model Dimers and Clusters: By calculating the interaction energies and geometries of dimers or larger clusters of the molecule, researchers can identify the most stable hydrogen-bonding motifs. The carboxylate group can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a donor and an acceptor.

Analyze Crystal Packing: Theoretical models can predict how the molecules will arrange in a crystal lattice, driven by the optimization of supramolecular interactions like hydrogen bonding. nih.gov

Quantify Interaction Energies: Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to analyze and visualize the strength and nature of hydrogen bonds and weaker van der Waals interactions within a molecular assembly. nih.gov

Studies on similar carboxylic acids have shown that hydrogen bonding is often the most significant interaction driving the formation of supramolecular structures, with interaction energies that can be quantified through theoretical calculations. nih.gov For this compound, the interplay between the hydroxyl and carboxylate functionalities would likely lead to robust hydrogen-bonded networks in the solid state.

Advanced Analytical Methodologies in Chemical and Biochemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity of atoms and their spatial relationships.

The structural characterization of derivatives of trans-4-Hydroxycyclohexanecarboxylate is greatly facilitated by ¹H and ¹³C NMR spectroscopy. The chemical shifts observed in the NMR spectrum are highly sensitive to the electronic environment of each nucleus, allowing for the identification of different functional groups and their positions within the molecule. For instance, the proton and carbon atoms of the cyclohexyl ring and the carboxylate and hydroxyl groups in trans-4-Hydroxycyclohexanecarboxylic acid have distinct chemical shifts that can be precisely assigned. chemicalbook.comchemicalbook.com

In the analysis of more complex derivatives, these fundamental NMR spectra are crucial for confirming the successful incorporation of new structural motifs. By comparing the NMR spectra of the parent compound with that of its derivative, researchers can identify new signals and changes in existing signals, which correspond to the structural modifications made. The coupling patterns (splitting of signals) in ¹H NMR provide information about the number of adjacent protons, which is instrumental in piecing together the connectivity of the molecule.

While 1D NMR provides a wealth of information, complex molecules often exhibit overlapping signals that are difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment. mdpi.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed.

COSY experiments reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within a molecule.

HSQC spectra show correlations between protons and the carbons to which they are directly attached, providing a clear map of C-H bonds.

HMBC experiments, on the other hand, reveal correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity across quaternary carbons and heteroatoms.

For derivatives of this compound, these 2D NMR methods allow for a complete and confident assignment of all proton and carbon signals, even in structurally intricate cases.

A hypothetical example of ¹H NMR data for a simple ester derivative, methyl this compound, is presented below to illustrate the type of information obtained.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
H12.25tt12.0, 3.5CH-COOCH₃
H2, H6 (axial)1.40qd12.5, 3.0CH₂ adjacent to CH-COOCH₃
H2, H6 (equatorial)2.05dddd12.5, 3.5, 3.0, 1.5CH₂ adjacent to CH-COOCH₃
H3, H5 (axial)1.50qd12.5, 3.0CH₂ adjacent to CH-OH
H3, H5 (equatorial)1.95dddd12.5, 3.5, 3.0, 1.5CH₂ adjacent to CH-OH
H43.60tt11.0, 4.0CH-OH
OCH₃3.67s-Ester methyl group
OH1.80d4.5Hydroxyl proton

This is a hypothetical data table for illustrative purposes.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used in chemical and biochemical research for the identification and quantification of compounds, as well as for the elucidation of their structures.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to generate a characteristic fragmentation pattern that can be used for structural elucidation and confirmation.

In the context of this compound, LC-MS/MS is an invaluable tool for studying its metabolism. When this compound is introduced into a biological system, it can be modified by enzymes to produce various metabolites. By analyzing biological samples such as urine or plasma with LC-MS/MS, researchers can identify and quantify these metabolites, providing insights into the metabolic pathways of the parent compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. However, this compound is a relatively polar and non-volatile compound due to the presence of the hydroxyl and carboxylate groups. Therefore, a derivatization step is often necessary to increase its volatility and thermal stability for GC-MS analysis.

Common derivatization strategies for compounds containing hydroxyl and carboxyl groups include silylation, where the active hydrogens are replaced with a trimethylsilyl (TMS) group. This process significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC-MS analysis. The resulting mass spectrum of the derivatized compound will show a characteristic molecular ion peak and fragmentation pattern that can be used for its identification and quantification.

Derivative Derivatizing Agent Expected Mass Shift Analytical Advantage
Trimethylsilyl (TMS) ether/esterBSTFA, TMCS+72 per TMS groupIncreased volatility for GC-MS
Methyl esterDiazomethane, Methanol (B129727)/H⁺+14Increased volatility for GC-MS
Acetyl esterAcetic anhydride+42Increased volatility and specific fragmentation

This table provides examples of common derivatization strategies.

Chromatographic Separation and Quantification Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The choice of chromatographic method depends on the properties of the analyte and the matrix in which it is present.

For the separation and quantification of this compound, High-Performance Liquid Chromatography (HPLC) is a widely used technique. Due to the polarity of the molecule, reversed-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Quantification is typically achieved using a concentration-sensitive detector, such as an ultraviolet (UV) detector if the molecule possesses a chromophore, or a refractive index (RI) detector for universal detection. For more sensitive and selective quantification, HPLC can be coupled with a mass spectrometer (LC-MS), as discussed earlier.

The development of a robust chromatographic method involves the optimization of several parameters, including the choice of the column, the composition of the mobile phase, the flow rate, and the column temperature, to achieve the desired separation efficiency and analysis time.

Chiral Chromatography for Enantiomeric Purity Assessment

The presence of chiral centers in the this compound molecule means it can exist as a pair of enantiomers. These non-superimposable mirror images can exhibit different biological activities. Therefore, the ability to separate and quantify individual enantiomers is of significant importance. Chiral chromatography is the primary technique used for this purpose, offering high-resolution separation of stereoisomers. researchgate.net

Two main strategies are employed in chiral chromatography: direct and indirect separation.

Direct Chiral Separation

Direct methods involve the use of a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). tcichemicals.com The CSP creates a chiral environment where the enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. researchgate.net

For a polar, acidic compound like this compound, several types of CSPs are particularly relevant:

Polysaccharide-based CSPs: Columns with chiral selectors based on cellulose or amylose derivatives (e.g., Chiralpak® AD, Chiralcel® OJ) are widely used for the resolution of a broad range of chiral compounds, including carboxylic acids. nih.gov The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. Optimization of the mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol) with a small amount of an acidic modifier (like trifluoroacetic acid), is critical to achieving baseline resolution. nih.gov

Macrocyclic Glycopeptide CSPs: Chiral stationary phases based on antibiotics like teicoplanin have proven effective for the enantiomeric separation of amino acids and other acidic compounds. mst.edu The separation mechanism is multimodal, involving ion-exchange, hydrophobic, and hydrogen bonding interactions. These columns are often used in reversed-phase mode, providing excellent separation capabilities for polar analytes. mst.edu

Anion-Exchanger CSPs: Specifically designed for acidic compounds, these CSPs feature chiral selectors like quinine or quinidine derivatives. The primary interaction is an ionic exchange between the anionic analyte and the protonated chiral selector, supplemented by other interactions like hydrogen bonding and π-π stacking. nih.gov

The table below summarizes typical CSPs and conditions that could be adapted for the chiral separation of this compound.

Chiral Stationary Phase (CSP) TypeChiral Selector ExampleTypical Mobile PhaseDetectionPotential Application
Polysaccharide-basedAmylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AD)n-Hexane/Isopropanol/Trifluoroacetic AcidUV, MSBroad applicability for acidic compounds nih.govnih.gov
Macrocyclic GlycopeptideTeicoplanin (Chirobiotic™ T)Methanol/Water/Acetic AcidUV, MSSeparation of polar and acidic compounds, including cyclic amino acids mst.edu
Anion-ExchangerQuinine tert-butylcarbamate (CHIRALPAK® QN-AX)Methanol/Acetic Acid/Ammonium (B1175870) Acetate (B1210297)UV, MSSpecific for acidic compounds nih.gov

Indirect Chiral Separation

The indirect approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column. tcichemicals.comwikipedia.org

For this compound, both the hydroxyl and carboxyl functional groups are potential sites for derivatization. Common CDAs include:

For the carboxyl group: Chiral amines or alcohols, such as (R)-1-phenylethylamine.

For the hydroxyl group: Chiral acids or isocyanates, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) chloride. wikipedia.org

Following derivatization, the resulting diastereomeric esters or amides can be separated using conventional reversed-phase HPLC or GC. This method is robust but requires a chirally pure derivatizing agent and confirmation that the reaction proceeds without racemization. greyhoundchrom.com Gas chromatography often requires a two-step derivatization for compounds like amino acids, where the carboxyl group is first esterified and the amino (or in this case, hydroxyl) group is subsequently acylated. greyhoundchrom.com

Optimization of Methodologies for Complex Matrices

Analyzing this compound in complex matrices such as plasma, urine, or tissue homogenates presents significant challenges, including low concentrations of the analyte and interference from endogenous matrix components. nih.govnih.gov The development of a robust and sensitive analytical method, typically using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), requires careful optimization of sample preparation and chromatographic conditions. elsevierpure.com

Sample Preparation

The primary goal of sample preparation is to isolate the analyte from interfering substances, concentrate it, and transfer it into a solvent compatible with the analytical instrument. phenomenex.com Given the polar nature of this compound, several techniques are applicable.

Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from biological fluids like plasma or serum. nih.gov It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample, causing proteins to denature and precipitate. While effective for initial cleanup, PPT may not remove other polar interferences like salts and phospholipids, which can lead to matrix effects in LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases. For a polar analyte, this might involve ion-pairing or pH adjustment to increase its hydrophobicity, allowing extraction into an organic solvent. However, finding a suitable solvent system can be challenging for highly polar compounds.

Solid-Phase Extraction (SPE): SPE is a highly selective and versatile sample preparation technique. phenomenex.comchromatographyonline.com It uses a solid sorbent packed in a cartridge to retain the analyte, while matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For this compound, several SPE strategies could be employed:

Reversed-Phase SPE: Uses a nonpolar sorbent (e.g., C18) to retain hydrophobic compounds. While the target analyte is polar, it may exhibit sufficient retention if the aqueous sample has a high salt concentration or is acidified to suppress the ionization of the carboxyl group.

Polar SPE: Employs polar sorbents (e.g., diol, cyanopropyl) for extracting polar analytes from nonpolar matrices via dipole-dipole or hydrogen bonding interactions. chromatographyonline.com

Ion-Exchange SPE: This is often the most effective method for ionizable compounds. A weak anion-exchange (WAX) sorbent could be used to retain the negatively charged carboxylate form of the molecule. The sample is loaded under conditions where the analyte is charged (neutral or slightly basic pH), interfering compounds are washed off, and the analyte is eluted by changing the pH to neutralize it. mdpi.com

Mixed-Mode SPE: These sorbents combine two retention mechanisms, such as reversed-phase and ion-exchange, providing very high selectivity for cleaning up complex samples. chromatographyonline.commdpi.com

The following table outlines potential SPE strategies for extracting this compound from a biological fluid like plasma.

SPE ModeSorbent ChemistryLoading ConditionsWash SolventElution SolventPrinciple of Retention
Reversed-PhaseC18 (Octadecylsilane)Acidified aqueous sample (pH ~3)Water/Methanol (e.g., 95:5)Methanol or AcetonitrileHydrophobic interaction with the cyclohexyl ring phenomenex.com
Weak Anion-Exchange (WAX)Amine-based (e.g., aminopropyl)Neutral or slightly basic pH (analyte is anionic)Neutral buffer, mild organic solventAcidic solvent (e.g., 2% formic acid in methanol)Ionic interaction with the carboxylate group mdpi.com
Mixed-Mode (Reversed-Phase + WAX)C8 + AminopropylNeutral or slightly basic pHWater, followed by MethanolAcidic organic solventCombines hydrophobic and ionic interactions for high selectivity chromatographyonline.com

LC-MS/MS Method Development

LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity and specificity. nih.govelsevierpure.com Method optimization involves:

Chromatographic Separation: To resolve the analyte from co-eluting matrix components that can cause ion suppression or enhancement, a robust chromatographic method is essential. For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative to traditional reversed-phase chromatography, as it provides better retention for polar species.

Mass Spectrometry Detection: Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (e.g., the [M-H]⁻ ion in negative ionization mode) and one or more characteristic product ions generated by collision-induced dissociation. This highly selective detection minimizes interference and ensures accurate quantification, even at very low concentrations. researchgate.net

The entire workflow, from sample collection to final data analysis, must be validated according to regulatory guidelines to ensure accuracy, precision, and reproducibility. researchgate.net

Future Research Directions and Emerging Paradigms

Development of Novel Biocatalysts and Engineered Enzymes

The sustainable and stereoselective synthesis of trans-4-hydroxycyclohexanecarboxylate and its derivatives is a primary goal for future research, with biocatalysis emerging as a powerful and environmentally benign alternative to traditional chemical methods. The focus is on discovering and engineering enzymes that can perform specific transformations with high efficiency and selectivity.

One promising avenue of research is the engineering of cytochrome P450 (CYP) monooxygenases. nih.govuq.edu.au These enzymes are known for their ability to catalyze the regio- and stereoselective hydroxylation of unactivated C-H bonds, a challenging chemical transformation. gsartor.org For instance, the CYP199A4 enzyme from Rhodopseudomonas palustris has been shown to hydroxylate 4-cyclohexylbenzoic acid. nih.govuq.edu.au Future work will likely involve protein engineering to enhance the activity and stereoselectivity of these enzymes, specifically targeting the trans-4-position of a cyclohexanecarboxylate scaffold. Directed evolution and computational design will be instrumental in creating mutant enzymes with tailored substrate specificities and improved catalytic efficiencies. nih.gov

Another important class of enzymes being explored is transaminases. Research has demonstrated the application of transaminases in the stereoselective production of trans-4-substituted cyclohexane-1-amines from corresponding cis/trans mixtures through selective deamination of the cis-isomer. nih.gov This principle of dynamic kinetic resolution could be adapted to produce optically pure derivatives of this compound. By identifying or engineering transaminases or other enzymes like alcohol dehydrogenases with high stereoselectivity, efficient synthetic routes to chiral building blocks derived from this compound can be established. mdpi.commdpi-res.com

The development of these novel biocatalysts is expected to lead to more sustainable and cost-effective production methods for this compound and its derivatives, opening up new opportunities for their use in pharmaceuticals and fine chemicals. researchgate.net

Exploration of Undiscovered Biosynthetic Pathways and Metabolites

The discovery of novel biosynthetic pathways in microorganisms is a key area of future research that could provide new routes for the production of this compound. Advances in genomics and metabolomics have made it possible to identify and characterize previously unknown metabolic pathways in a wide range of organisms. nih.gov

Microorganisms are a rich source of enzymatic diversity, and many have evolved pathways to metabolize cyclic compounds. nih.gov Research into microbial degradation of compounds like n-alkanes has revealed diverse enzymatic machinery, including alkane hydroxylases and cytochrome P450 systems, that could be repurposed for the functionalization of cyclohexane (B81311) rings. mdpi.com By exploring the metabolic pathways of bacteria and fungi found in diverse environments, it may be possible to identify novel enzymes or entire pathways for the biosynthesis of this compound. This could involve screening for microorganisms that can utilize cyclohexanecarboxylic acid or related compounds as a carbon source.

Furthermore, the principles of synthetic biology can be applied to engineer microorganisms to produce this compound from simple feedstocks like glucose. nih.govnih.gov This involves the design and construction of novel metabolic pathways by combining genes from different organisms. For example, pathways could be engineered to convert central metabolites into a cyclohexane precursor, followed by enzymatic hydroxylation and carboxylation to yield the target molecule. scitechdaily.com The development of robust microbial cell factories for the production of organic acids and other valuable chemicals is a rapidly advancing field that will be crucial for the sustainable production of this compound. nih.govmdpi.comresearchgate.net

The table below summarizes potential microbial engineering strategies for the production of this compound.

Strategy Description Key Enzymes/Pathways Potential Host Organisms
Pathway Elucidation Screening microorganisms for the ability to metabolize cyclohexane derivatives and identifying the responsible enzymes and genes.Cytochrome P450s, Dehydrogenases, CarboxylasesPseudomonas sp., Rhodococcus sp., Fungi
Metabolic Engineering Introducing and optimizing heterologous genes in a host organism to create a de novo biosynthetic pathway from a central metabolite.Shikimate pathway modifications, Novel hydroxylases and carboxylasesEscherichia coli, Saccharomyces cerevisiae
Directed Evolution Improving the activity, selectivity, and stability of key enzymes in the biosynthetic pathway through laboratory evolution.P450 monooxygenases, Alcohol dehydrogenasesE. coli, Yeast

Integration of this compound Derivatives into Functional Materials

The unique structural features of the this compound molecule, namely its rigid cyclohexane ring and functional groups (hydroxyl and carboxylate), make it an attractive building block for the synthesis of novel functional materials. Future research will focus on incorporating this moiety into polymers and liquid crystals to create materials with tailored properties.

In the field of polymers, derivatives of this compound can be used as monomers to synthesize novel polyesters. The trans configuration of the cyclohexane ring imparts rigidity and can lead to materials with high glass transition temperatures and improved thermal stability. mdpi.com Research on polyesters derived from trans-1,4-cyclohexanedicarboxylic acid has shown that these materials can exhibit interesting thermal and mechanical properties. researchgate.net By using this compound, it is possible to introduce pendant hydroxyl groups along the polymer chain, which can be further functionalized to tune the material's properties, such as hydrophilicity, or to attach active molecules. Copolyesters containing this compound moieties could find applications in areas such as biodegradable packaging and high-performance fibers. mdpi.commdpi.com

The cyclohexane ring is also a common structural motif in liquid crystals. orientjchem.orguniv-lille.fr The rigid trans-cyclohexane core can promote the formation of mesophases, and the terminal functional groups can be modified to influence the liquid crystalline behavior. orientjchem.org Derivatives of this compound, such as esters and ethers, could be synthesized and investigated for their liquid crystalline properties. These new materials could have applications in display technologies and optical sensors.

The table below presents potential functional materials derived from this compound.

Material Class Derivative Potential Properties Potential Applications
Polyesters Poly(alkylene this compound)High glass transition temperature, thermal stability, biodegradability, functionalizable hydroxyl groups.Specialty packaging, biomedical materials, engineering plastics.
Liquid Crystals Ester derivatives with various mesogenic groupsNematic or smectic phases, tunable optical properties.Display devices, optical switches, sensors.
Coatings & Resins Acrylate (B77674) or epoxy derivativesCross-linkable, high hardness, chemical resistance.Protective coatings, adhesives, composites.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the way chemical research is conducted, and their application to the study of this compound is a promising future direction. These computational tools can accelerate the discovery and optimization of synthetic routes, biocatalysts, and novel materials. mdpi.com

In the area of biocatalyst development, ML models can be trained on existing enzyme data to predict which mutations will lead to improved activity, selectivity, or stability for the synthesis of this compound. nih.gov This can significantly reduce the experimental effort required in directed evolution campaigns. Deep learning algorithms are also being developed for the de novo design of enzymes with novel catalytic functions, which could lead to the creation of highly efficient and specific biocatalysts for the production of this compound. nih.gov

AI can also be used to predict the outcomes of chemical reactions, including the synthesis of this compound derivatives. By analyzing vast databases of chemical reactions, ML models can learn the complex rules that govern chemical reactivity and predict the products and yields of new reactions. This can help chemists to design more efficient synthetic routes and avoid unproductive experiments.

Furthermore, AI and ML can be applied to the design of functional materials incorporating this compound. By learning the relationships between molecular structure and material properties, ML models can predict the properties of new polymers or liquid crystals before they are synthesized. This "in silico" screening approach can accelerate the discovery of new materials with desired characteristics for specific applications.

The integration of AI and ML into the research workflow for this compound will enable a more data-driven and predictive approach to discovery and innovation, ultimately leading to the faster development of new technologies based on this versatile chemical compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.